3-(4-Benzylpiperazin-1-yl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione
Overview
Description
3-(4-Benzylpiperazin-1-yl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Pyrrolidine-2,5-dione Ring: This can be achieved through the reaction of a suitable amine with maleic anhydride.
Coupling Reaction: The final step involves coupling the benzylpiperazine with the pyrrolidine-2,5-dione derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the pyrrolidine-2,5-dione ring, potentially leading to the formation of pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the pyrrolidine-2,5-dione ring could yield pyrrolidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying the interactions of piperazine derivatives with biological targets.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. Potential targets could include neurotransmitter receptors, enzymes, or ion channels. The compound may exert its effects through modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A known psychoactive compound with stimulant properties.
2-Chloro-4-methylphenylpiperazine: A compound with potential therapeutic applications.
Pyrrolidine-2,5-dione derivatives: A class of compounds with diverse pharmacological activities.
Uniqueness
3-(4-Benzylpiperazin-1-yl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure may result in specific interactions with biological targets, leading to potential therapeutic applications.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-16-7-8-19(18(23)13-16)26-21(27)14-20(22(26)28)25-11-9-24(10-12-25)15-17-5-3-2-4-6-17/h2-8,13,20H,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQPYDWMZCUIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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